2,2,3,3-tetrafluoro-N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide
Overview
Description
2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Scientific Research Applications
2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Preparation Methods
The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,3,3-tetrafluorobutanedioic acid with 4-methoxyphenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, using reagents like nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and target molecules .
Comparison with Similar Compounds
2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide can be compared with other similar compounds, such as:
- 2,2,3,3-tetrafluoro-N,N’-bis(4-methoxyphenyl)succinamide
- 2,2,3,3-tetrafluoro-N,N’-bis(2-fluorophenyl)succinamide
- 2,2,3,3-tetrafluoro-N,N’-bis[(4-methoxyphenyl)methyl]butanediamide
These compounds share similar structural features but differ in their specific substituents and overall properties. The uniqueness of 2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide lies in its specific combination of fluorine atoms and methoxyphenyl groups, which impart distinct chemical and physical properties .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O4/c1-31-17-7-3-15(4-8-17)11-13-27-19(29)21(23,24)22(25,26)20(30)28-14-12-16-5-9-18(32-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAMJLKVBDUJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(C(C(=O)NCCC2=CC=C(C=C2)OC)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.